C5 1-Phenylethylidene Substituent Confers Superior Lipophilic Bulk and Predicted PK Profile vs. 5-Benzylidene Analogs
The (Z)-5-(1-phenylethylidene) substituent introduces an additional methyl group relative to the simplest 5-benzylidene-2-thioxoimidazolidin-4-one (CAS 583-46-0), increasing molecular weight from 204.3 to 218.27 g/mol and adding steric bulk adjacent to the exocyclic double bond . In the perforin inhibitor SAR series, an analogous increase in C5 substituent bulk (from benzylidene to α-methyl-substituted benzylidene) was associated with IC₅₀ decreases of 3- to 6-fold, while cLogP shifts of 0.4–0.8 log units were observed across structurally related 5-arylidene pairs [1]. These differences in lipophilicity and steric profile directly affect membrane permeability and metabolic stability, parameters that QSAR models identify as key determinants of perforin inhibitor potency (R² = 0.82 for the linear model; R² = 0.92 for the nonlinear gene expression programming model) [2].
| Evidence Dimension | Molecular weight and predicted lipophilicity (inferred from SAR trends within the 5-arylidene-2-thioxoimidazolidin-4-one series) |
|---|---|
| Target Compound Data | MW = 218.27 g/mol; C₁₁H₁₀N₂OS; contains α-methyl-substituted exocyclic double bond |
| Comparator Or Baseline | 5-Benzylidene-2-thioxoimidazolidin-4-one (CAS 583-46-0): MW = 204.3 g/mol; C₁₀H₈N₂OS; no α-methyl substitution |
| Quantified Difference | ΔMW = +13.97 g/mol; SAR trend suggests associated cLogP increase of 0.4–0.8 log units based on analogous perfirin inhibitor pairs [1] |
| Conditions | Physicochemical comparison and SAR inference from the J. Med. Chem. 2013 perforin inhibitor series; exact cLogP values for the target compound not experimentally reported |
Why This Matters
For procurement decisions, the α-methyl substitution differentiates this compound from the simpler, commercially available 5-benzylidene analog (CAS 583-46-0), and the SAR evidence indicates that this structural difference is likely to produce meaningfully different membrane permeability and bioactivity profiles.
- [1] Spicer, J. A.; Lena, G.; Lyons, D. M.; Huttunen, K. M.; Miller, C. K.; O'Connor, P. D.; Bull, M.; Helsby, N.; Jamieson, S. M.; Denny, W. A.; Ciccone, A.; Browne, K. A.; Lopez, J. A.; et al. Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin. J. Med. Chem. 2013, 56 (23), 9542–9555. View Source
- [2] Song, F.; Cui, L.; Piao, J.; Liang, H.; Si, H.; Duan, Y.; Zhai, H. Quantitative Structure–Activity Relationship and Molecular Docking Studies on Designing Inhibitors of the Perforin. Chem. Biol. Drug Des. 2017, 90 (4), 535–544. View Source
